1-Bromo-3-(2-methoxyethoxy)benzene
Description
The exact mass of the compound 1-Bromo-3-(2-methoxyethoxy)benzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromo-3-(2-methoxyethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(2-methoxyethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(2-methoxyethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUFZUWSBHTKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Coupling of 1-Bromo-3-(2-methoxyethoxy)benzene
Abstract & Significance
This application note details the optimized protocols for the cross-coupling of 1-Bromo-3-(2-methoxyethoxy)benzene (CAS: 227305-66-0). This substrate represents a critical class of "PEGylated" aryl halides, widely utilized as linkers in PROTAC® (Proteolysis Targeting Chimera) development and for modulating physicochemical properties (LogD, solubility) in medicinal chemistry.
While aryl bromides are standard electrophiles in Suzuki-Miyaura coupling, the presence of the 2-methoxyethoxy side chain introduces specific challenges. The glycol ether moiety can act as a hemilabile ligand, potentially coordinating to the Palladium center (the "chelation effect"), which may retard the catalytic cycle or lead to premature catalyst deactivation. This guide provides a robust, self-validating workflow to overcome these electronic and steric effects.
Chemical Properties & Handling
Substrate Identity: 1-Bromo-3-(2-methoxyethoxy)benzene Structure: [1]
-
Core: Benzene ring[2]
-
Electrophile: Bromine (C-1 position)
-
Pendant: 2-methoxyethoxy group (C-3 position)[1]
| Property | Value | Relevance to Protocol |
| Molecular Weight | 231.09 g/mol | Calculation of catalyst loading. |
| Physical State | Liquid/Low-melting Solid | Weighing accuracy; requires liquid handling if melted. |
| Solubility | High (DCM, THF, EtOAc) | Compatible with standard organic solvents. |
| Stability | Light Sensitive | Store in amber vials; minimize light exposure during reaction setup. |
| Potential Hazard | Irritant | Standard PPE (Gloves, Goggles, Lab Coat) required. |
Mechanistic Insight: The Chelation Challenge
To achieve high yields, one must understand the interaction between the substrate and the catalyst.
The "Hemilabile" Trap
In standard catalytic cycles, the oxidative addition of the aryl bromide to Pd(0) yields an Ar-Pd(II)-Br species. With this specific substrate, the ether oxygen atoms in the side chain can intramolecularly coordinate to the Pd(II) center.
-
Consequence: This forms a stable "metallacycle-like" resting state, occupying a coordination site required for the incoming boronic acid (Transmetallation step).
-
Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or strongly chelating bidentate ligands (e.g., dppf) that sterically or electronically out-compete the ether side chain for coordination.
Diagram 1: Catalytic Cycle & Chelation Interference
Caption: The standard catalytic cycle (Green/Yellow) vs. the off-cycle "Chelation Trap" (Red) caused by the ether side chain coordinating to Palladium.
Optimized Experimental Protocols
Method A: The "Workhorse" Protocol (High Robustness)
Recommended for initial screening and standard library synthesis. This method uses Pd(dppf)Cl₂ , a bidentate ligand that effectively prevents the ether side chain from interfering with the metal center.
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Base: Potassium Carbonate (K₂CO₃)
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a stir bar, add:
-
1-Bromo-3-(2-methoxyethoxy)benzene (1.0 equiv)
-
Boronic Acid Partner (1.2 equiv)
-
K₂CO₃ (2.0 equiv)[3]
-
Pd(dppf)Cl₂ (3-5 mol%)
-
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1) to reach a concentration of 0.1 M.
-
Degas: Sparge with Nitrogen or Argon for 5 minutes (Critical to prevent homocoupling).
-
Heat: Seal the vial and heat to 90°C for 4–12 hours.
-
Monitor: Check conversion via LC-MS or TLC.
-
Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.
Method B: The "High-Efficiency" Protocol (Challenging Partners)
Recommended for sterically hindered boronic acids or low catalyst loading. This method utilizes Buchwald Precatalysts , specifically XPhos Pd G2 . The bulky XPhos ligand creates a "protective shell" around the Pd, rendering the ether coordination irrelevant.
-
Catalyst: XPhos Pd G2 (1-2 mol%)
-
Solvent: THF / Water (10:1)
-
Base: Potassium Phosphate Tribasic (K₃PO₄)
Step-by-Step Procedure:
-
Charge: Add Substrate (1.0 equiv), Boronic Acid (1.1 equiv), and K₃PO₄ (2.0 equiv) to the vial.
-
Solvent: Add THF/Water (10:1).
-
Catalyst Addition: Add XPhos Pd G2 (1 mol%).
-
Note: Precatalysts are air-stable, but the reaction must be run under inert gas.[4]
-
-
Reaction: Stir at 60°C (milder condition) for 2–6 hours.
-
Validation: This system often reaches full conversion in <2 hours.
Data Presentation: Protocol Comparison
| Parameter | Method A (Standard) | Method B (High-Efficiency) |
| Catalyst System | Pd(dppf)Cl₂ | XPhos Pd G2 |
| Ligand Type | Bidentate (Chelating) | Bulky Monodentate (Biaryl) |
| Temperature | 90°C | 40°C – 60°C |
| Time to Completion | 4–12 Hours | 1–4 Hours |
| Ether Tolerance | High (Ligand occupies sites) | Very High (Steric exclusion) |
| Cost | Low | Moderate |
| Recommended Use | General Library Synthesis | Valuable/Complex Substrates |
Workflow Visualization
The following diagram outlines the critical decision points and physical workflow for the experiment.
Caption: Operational workflow emphasizing the critical degassing step and decision pathways.
Troubleshooting & Self-Validation
Issue 1: Low Conversion (Starting Material Remains)
-
Cause: Catalyst poisoning by the ether chain or oxygen contamination.
-
Fix: Switch to Method B (XPhos). Ensure rigorous degassing (3x vacuum/purge cycles). Increase temperature to 100°C.
Issue 2: Protodeboronation (Boronic Acid Loss)
-
Cause: Base is too strong or heating is too prolonged.
-
Fix: Switch base from K₂CO₃ to KF or K₃PO₄. Add the boronic acid in two portions (0.6 equiv at T=0, 0.6 equiv at T=2h).
Issue 3: "Black" Reaction Mixture (Pd Precipitation)
-
Cause: Ligand dissociation.
-
Fix: Add excess free ligand (e.g., add 1 mol% extra dppf or XPhos) to stabilize the active Pd species.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Sigma-Aldrich. (n.d.). 1-Bromo-3-(2-methoxyethoxy)benzene Product Page. (Note: Representative link for sourcing).
-
Beshara, C. S., et al. (2005). A High-Throughput Method for the Optimization of Suzuki-Miyaura Coupling Reactions. Chemical Communications, (11), 1478-1480.
Sources
Palladium-catalyzed cross-coupling of 3-(2-methoxyethoxy)phenyl bromide
Application Note: Palladium-Catalyzed Cross-Coupling of 3-(2-methoxyethoxy)phenyl bromide
Introduction & Substrate Profile
3-(2-methoxyethoxy)phenyl bromide represents a critical class of "mini-PEGylated" building blocks.[1] Unlike simple aryl halides, the inclusion of the 3-(2-methoxyethoxy) side chain serves a dual purpose in medicinal chemistry: it modulates lipophilicity (LogD) and improves aqueous solubility without the steric bulk of longer polyethylene glycol chains.
However, this specific ether side chain introduces unique challenges in catalysis. The oxygen atoms in the glycol motif can act as hemilabile ligands, potentially competing with phosphine ligands for the palladium center or altering the electronic properties of the oxidative addition complex. This guide outlines optimized protocols to mitigate these effects and ensure high-yield cross-coupling.
Substrate Characteristics
-
Chemical Formula: C
H BrO [1] -
Molecular Weight: 231.09 g/mol
-
Physical State: Typically a pale yellow oil or low-melting solid.[1]
-
Solubility Profile: High solubility in THF, Dioxane, DMF, and MeOH. Moderate solubility in non-polar hydrocarbons (Heptane).
-
Key Reactivity Feature: The meta-position of the glycol chain prevents direct steric inhibition of the Pd-center, but the polarity of the chain requires careful solvent selection to prevent phase-separation in aqueous biphasic systems.
Protocol A: Suzuki-Miyaura Cross-Coupling[1][2]
This protocol is optimized for coupling 3-(2-methoxyethoxy)phenyl bromide with aryl/heteroaryl boronic acids.[1] The use of a bulky, electron-rich phosphine ligand (XPhos) is recommended to prevent the coordination of the glycol ether oxygen to the palladium center.
Reagents & Materials
| Component | Equiv. | Role | Recommended Reagent |
| Substrate | 1.0 | Electrophile | 3-(2-methoxyethoxy)phenyl bromide |
| Boronic Acid | 1.2 - 1.5 | Nucleophile | Aryl/Heteroaryl Boronic Acid |
| Catalyst | 0.02 (2 mol%) | Catalyst | XPhos Pd G2 (Precatalyst) |
| Base | 3.0 | Activator | K |
| Solvent | [0.2 M] | Medium | 1,4-Dioxane / Water (4:1 ratio) |
Step-by-Step Methodology
-
Charge Reaction Vessel: To a dry reaction vial equipped with a magnetic stir bar, add the boronic acid (1.2 equiv), K
PO (3.0 equiv), and XPhos Pd G2 (2 mol%).-
Note: If the boronic acid is sensitive to protodeboronation, switch the base to K
CO and lower temperature to 60°C.
-
-
Add Substrate: Add 3-(2-methoxyethoxy)phenyl bromide (1.0 equiv). If the substrate is a solid, add it with the other solids. If liquid, add via syringe after solvent.
-
Solvent Addition & Degassing: Add the 1,4-Dioxane/Water mixture. Sparge with Nitrogen or Argon for 5 minutes to remove dissolved oxygen.
-
Critical Step: Oxygen inhibition is faster than the coupling reaction for electron-rich substrates.[1]
-
-
Reaction: Seal the vial and heat to 80°C for 2–4 hours. Monitor by LC-MS.[1]
-
Endpoint: Look for the disappearance of the bromide (M+H not usually visible, look for UV trace) and appearance of the biaryl product.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc and wash with water. The product will partition into the organic layer, but caution: the glycol chain increases water solubility. Perform three extractions to ensure recovery.
-
Purification: Flash chromatography.
-
Tip: Due to the polarity of the side chain, start with 10% EtOAc/Hexanes and increase polarity gradually.
-
Protocol B: Buchwald-Hartwig Amination[1][3]
Coupling this substrate with secondary amines requires a catalyst system that resists the chelating effect of the ether chain while facilitating the reductive elimination of the C-N bond. RuPhos is the ligand of choice here due to its specific design for secondary amines and ether-containing substrates.[1]
Reagents & Materials
| Component | Equiv. | Role | Recommended Reagent |
| Substrate | 1.0 | Electrophile | 3-(2-methoxyethoxy)phenyl bromide |
| Amine | 1.2 | Nucleophile | Secondary Amine (e.g., Morpholine, Piperidine) |
| Catalyst | 0.01 - 0.02 | Catalyst | RuPhos Pd G3 or G4 |
| Base | 1.4 | Base | NaOtBu (Sodium tert-butoxide) |
| Solvent | [0.2 M] | Medium | Toluene or t-Amyl Alcohol |
Step-by-Step Methodology
-
Glovebox/Schlenk Prep: Ideally, set up this reaction under an inert atmosphere. NaOtBu is moisture-sensitive.[1][2]
-
Charge Solids: Add RuPhos Pd G3 (2 mol%) and NaOtBu (1.4 equiv) to the vial.
-
Add Reactants: Add the aryl bromide (1.0 equiv) and the amine (1.2 equiv).
-
Solvent: Add anhydrous Toluene.
-
Why Toluene? Non-polar solvents discourage the coordination of the polar glycol chain to the metal center, forcing the reaction through the catalytic cycle.
-
-
Reaction: Heat to 100°C for 6–12 hours.
-
Work-up: Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Rinse with EtOAc.[1]
-
Purification: Concentrate and purify via silica gel chromatography. (Note: Amine products may streak; add 1% Et
N to the eluent).
Mechanistic Insight & Troubleshooting
The primary failure mode for 3-(2-methoxyethoxy)phenyl bromide is Catalyst Sequestration .[1] The "2-methoxyethoxy" tail can curl back and occupy a coordination site on the Palladium (Pd), creating a stable but inactive 5- or 6-membered chelate-like structure, slowing down the oxidative addition of the next substrate molecule.
Decision Tree for Optimization:
Figure 1: Troubleshooting logic for ether-substituted aryl halides. The goal is to prevent the side chain from stabilizing the Pd-center into inactivity.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link[1]
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link
-
Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans. Bioorganic & Medicinal Chemistry Letters, 49, 128264. (Demonstrates reactivity of methoxy-substituted aryl systems). Link[1][3]
- Jonas, E., & Meyer, C. (2023). Palladium-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals: A Review of Recent Industrial Applications. Organic Process Research & Development.
Sources
Troubleshooting & Optimization
Technical Support Center: Mitigating Catalyst Poisoning in Reactions of Glycol Ether Substituted Benzenes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and preventative protocols for catalytic reactions involving glycol ether substituted benzenes. Catalyst deactivation is a significant challenge that can lead to failed reactions, reduced yields, and increased costs. This resource is structured in a practical question-and-answer format to directly address the issues you may encounter in the lab.
Section 1: Troubleshooting Guide - Diagnosing Catalyst Deactivation
This section addresses common experimental failures and helps you diagnose the root cause, with a focus on identifying catalyst poisoning.
Q1: My reaction has completely stalled or shows very low conversion from the start. How can I determine if catalyst poisoning is the culprit?
A1: A complete lack of reactivity often points to a "gross" or acute poisoning event, where a potent inhibitor was present from the very beginning. Here’s how to diagnose the issue:
-
Check the Obvious First: Before suspecting poisoning, confirm your reaction setup. Ensure the temperature is correct, stirring is adequate, and all reagents were added in the correct order and stoichiometry.
-
Analyze Your Starting Materials: The most common source of potent catalyst poisons is impurities in your substrates or reagents.[1][2] Trace amounts of sulfur, for instance, can completely shut down a palladium-catalyzed reaction.[3] We recommend running a highly sensitive analytical test on your glycol ether substituted benzene starting material, such as Gas Chromatography-Mass Spectrometry (GC-MS) equipped with a sulfur-specific detector.
-
Run a Control Experiment: Perform the reaction with a highly purified, "gold-standard" substrate that is known to work under these conditions. If the control experiment proceeds and your target reaction does not, it strongly implicates your specific substrate or a reagent unique to that reaction pot as the source of the poison.
-
Catalyst Appearance: In some cases, catalyst appearance can be a clue. For example, in a Suzuki coupling, the reaction mixture should turn from a light color to a dark brown or black suspension. If the catalyst color does not change, it may indicate that the active catalytic species never formed, possibly due to an inhibitor preventing the initial reduction of the precatalyst (e.g., Pd(II) to Pd(0)).[4][5]
Q2: My reaction begins as expected, but the conversion plateaus prematurely. What does this suggest?
A2: This pattern, known as progressive deactivation, suggests that the poison is either being generated by the reaction itself or is present in a reagent that is added over time. It can also occur if a low-level impurity slowly accumulates on the catalyst surface.
-
Reaction By-products as Poisons: The reaction itself can produce species that inhibit the catalyst.[1] For example, in oxidation reactions, intermediates like carbon monoxide (CO) can form and bind irreversibly to active sites.[6] Consider analyzing your reaction mixture at the point of stalling by LC-MS to identify potential inhibitory by-products.
-
Substrate or Product Inhibition: The glycol ether chain or the aromatic ring of your substrate or product could coordinate with the metal center, slowing down or stopping the catalytic cycle. This is technically inhibition rather than poisoning, but the effect is the same. This is more likely if the substrate/product concentration is very high.
-
Leaching of Impurities: Impurities from septa, stirring bars, or glassware can slowly leach into the reaction mixture. Always use high-quality, properly cleaned equipment.
Q3: In my Suzuki coupling reaction, I'm observing significant homocoupling of the boronic acid. Is this related to catalyst poisoning?
A3: Yes, this can be indirectly related to catalyst poisoning, particularly by oxygen. Homocoupling is often a sign that something is wrong with the main catalytic cycle.
-
Oxygen-Induced Deactivation: Oxygen is a notorious poison for the active Pd(0) species required for the Suzuki reaction.[7] It can oxidize the catalyst to an inactive Pd(II) state. This oxidation process can also facilitate the unwanted homocoupling of the boronic acid.[7]
-
Troubleshooting Steps:
-
Improve Degassing: Ensure your solvents and the reaction headspace are rigorously deoxygenated. Sparging with an inert gas (argon or nitrogen) for 20-30 minutes or using several freeze-pump-thaw cycles is critical.[7]
-
Use a Robust Catalyst System: Modern palladium precatalysts, such as those developed by the Buchwald group, are often more resistant to deactivation and can form the active Pd(0) species more efficiently, potentially outcompeting the pathways that lead to homocoupling.[4]
-
Q4: Could the glycol ether functional group on my benzene substrate be poisoning the catalyst itself?
A4: This is a plausible concern. The oxygen atoms in the ether linkage are Lewis basic and could coordinate to the metal center of the catalyst.
-
Competitive Binding (Inhibition): While not a classic "poison," the ether oxygen can act as a ligand, competing with your desired ligands (e.g., phosphines) or substrates for coordination to the metal. This can slow the reaction down. The impact is highly dependent on the specific metal and ligand system used.
-
Hydrogenolysis Concerns: In reactions like hydrogenation or when using certain nickel catalysts, the primary reaction might be the cleavage (hydrogenolysis) of the aryl C-O bond.[8][9] While this is the desired outcome in some applications, it represents a "deactivation" pathway if you intend to modify another part of the molecule. The choice of catalyst is critical; for instance, many homogeneous nickel catalysts are known to be highly selective for aryl ether cleavage without hydrogenating the benzene ring.[8][9]
-
Influence of Oxygen Groups: Research has shown that oxygen-containing groups on a catalyst's support material can significantly influence catalytic activity, sometimes beneficially, by creating unique electronic metal-support interactions.[10][11] This highlights the complex role oxygen can play, suggesting that the interaction of your glycol ether with the catalyst may not always be detrimental and could be highly system-dependent.
Section 2: Preventative Measures & Best Practices
Proactive prevention is the most effective strategy for avoiding catalyst poisoning. This section provides standard operating procedures to ensure your reactions have the highest chance of success.
Q5: What is the best way to purify my glycol ether substituted benzene starting material to remove potential poisons?
A5: The purification strategy depends on the suspected poison. Since sulfur compounds are a primary concern for palladium and nickel catalysis, purification should target their removal.
| Purification Method | Description | Best For Removing |
| Activated Carbon Treatment | Stirring a solution of the substrate with activated carbon can adsorb many organic impurities. | High molecular weight organic compounds, some sulfur species. |
| Distillation / Recrystallization | Standard purification techniques based on differences in boiling point or solubility. | Non-volatile or highly soluble/insoluble impurities. |
| Column Chromatography | Passing the material through a silica or alumina column. | Polar impurities, some metal species. |
| Treatment with Metal Scavengers | Using solid-supported reagents (e.g., copper carbonate on silica) to selectively bind and remove sulfur-containing impurities. | Thiols and other sulfur compounds. |
Protocol: Sulfur Impurity Removal
-
Dissolve the glycol ether substituted benzene in a suitable organic solvent (e.g., toluene).
-
Add a sulfur scavenger, such as copper carbonate on silica gel (approx. 5-10 wt% relative to the substrate).
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Filter the mixture to remove the scavenger.
-
Remove the solvent under reduced pressure.
-
Crucially, re-analyze the material by a sensitive method (e.g., GC-SCD) to confirm the removal of sulfur species before use.
Q6: How can I ensure my solvents and other reagents are not sources of catalyst poisons?
A6: Reagent purity is non-negotiable for sensitive catalytic reactions.[2]
-
Solvents: Always use high-purity, anhydrous, and degassed solvents. Purchase from a reputable supplier and consider purifying them in-house if you experience persistent issues. A common method for degassing is to sparge with a high-purity inert gas (like argon) for at least 20-30 minutes prior to use.[7]
-
Bases and Additives: Use bases and other solid reagents from freshly opened bottles stored in a desiccator. Poor quality or old bases can contain carbonate impurities or be hydrated, which can interfere with the reaction.
-
Inert Atmosphere: Always perform reactions under a rigorously maintained inert atmosphere (nitrogen or argon). This prevents oxygen and moisture from entering the system.[7] Even brief exposure to air can be detrimental.
Q7: Are some catalyst systems inherently more resistant to poisoning?
A7: Yes, catalyst design can significantly influence its tolerance to poisons.
-
Ligand Choice: For cross-coupling reactions, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can often promote the desired catalytic cycle so efficiently that they "outrun" deactivation pathways. They also form more stable complexes that can protect the metal center.
-
Bimetallic Catalysts: In some industrial applications, bimetallic catalysts (e.g., Pd-Pt) have shown improved resistance to sulfur poisoning. The second metal can alter the electronic properties of the primary catalyst, reducing its affinity for poisons.[12][13]
-
Sulfur-Tolerant Catalysts: For specific applications like methane oxidation, researchers have developed novel catalysts, such as palladium sulfide (Pd₄S), that are inherently tolerant to sulfur because the active site is already "pre-poisoned" in a controlled manner.[14] While not directly applicable to all solution-phase reactions, this demonstrates the principle of rational catalyst design to overcome poisoning.
Section 3: Catalyst Regeneration FAQs
When poisoning does occur, especially with expensive noble metal catalysts, regeneration can be a cost-effective option.
Q8: My palladium catalyst has been poisoned by sulfur. Is it possible to regenerate and reuse it?
A8: In some cases, yes. Regeneration of sulfur-poisoned palladium catalysts is possible, but its effectiveness depends on the nature of the catalyst and the severity of the poisoning.
-
Thermal Treatment: Heating the catalyst under a controlled atmosphere can sometimes desorb or decompose the poisoning species.[1] For example, a simple thermal treatment in air at 50-140°C has been reported to regenerate a Pd/C catalyst poisoned by sulfur-containing substances.[15]
-
Chemical Washing: Washing the catalyst with a reactive solution can strip the poison. A dilute solution of ammonium chloride (NH₄Cl) has been shown to be effective in regenerating certain types of palladium catalysts by removing contaminants and converting inactive palladium oxides back to active species.[16]
-
Hydrogen Treatment: For supported palladium catalysts, treatment with hydrogen at elevated temperatures can sometimes partially remove adsorbed sulfur compounds.[12][17] However, this method's success can be variable.[18]
It is important to note that regeneration may not restore 100% of the initial activity, and the regenerated catalyst might have a different selectivity profile.[18] A small-scale test is always recommended.
Section 4: Visual Guides and Summaries
Diagrams
Summary Table of Common Catalyst Poisons
| Poison | Common Sources | Affected Catalysts | Mechanism of Action | Prevention & Mitigation Strategy |
| Sulfur Compounds | Impurities in starting materials, reagents, natural gas.[19] | Pd, Pt, Ni, Rh | Strong chemisorption on the metal surface, forming stable metal sulfides, blocking active sites.[12][20] | Purify starting materials (Q5); use sulfur scavengers; design sulfur-tolerant catalysts.[2][14] |
| Oxygen (O₂) | Air leaks in the reaction setup, improperly degassed solvents.[7] | Pd(0), Ni(0), other low-valent metals | Oxidation of the active metal center (e.g., Pd(0) → Pd(II)) or ligands, rendering them inactive.[7] | Maintain a strict inert atmosphere; rigorously degas all solvents and reagents.[7] |
| Carbon Monoxide (CO) | Incomplete combustion, reaction by-product, synthesis gas impurities.[1][2] | Pd, Pt, Fe, Ni, Rh | Strong coordination to metal active sites, preventing substrate binding.[20][21] | Purify gas streams; optimize reaction conditions to avoid CO formation.[2] |
| Water (H₂O) | Wet solvents, hydrated reagents, atmospheric moisture.[22] | Ziegler-Natta catalysts, some metal oxides | Can cause hydrolysis of ligands, catalyst leaching, or sintering of supported catalysts.[22] | Use anhydrous solvents and reagents; perform reactions under dry, inert conditions. |
| Heavy Metals (Pb, Hg, As) | Contaminants in raw materials.[1][2] | Most transition metals | Formation of stable alloys or complexes with the active metal, causing permanent deactivation. | High-purity sourcing of all starting materials and reagents.[2] |
| Halides (Cl⁻, Br⁻, I⁻) | Reagents (e.g., from precatalysts like PdCl₂(PPh₃)₂), impurities. | Various metal catalysts | Can act as an inhibitor or poison by strongly adsorbing to the catalyst surface.[2][23] | Select halide-free precatalysts where possible; screen for halide sensitivity. |
References
-
Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]
-
Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. (2024). MDPI. Retrieved February 15, 2026, from [Link]
-
Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption. (2026). PMC. Retrieved February 15, 2026, from [Link]
-
Regeneration of palladium based catalyst for methane abatment. (n.d.). DCL Inc. Retrieved February 15, 2026, from [Link]
-
Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. (2024). ResearchGate. Retrieved February 15, 2026, from [Link]
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How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). General Kinematics. Retrieved February 15, 2026, from [Link]
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Catalyst Poisoning Mitigation. (2025). Energy → Sustainability Directory. Retrieved February 15, 2026, from [Link]
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Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (n.d.). Journal of the Chemical Society, Faraday Transactions. Retrieved February 15, 2026, from [Link]
-
Oxygen-Doped Carbon Supports Modulate the Hydrogenation Activity of Palladium Nanoparticles through Electronic Metal- Support Interactions. (n.d.). DTU Research Database. Retrieved February 15, 2026, from [Link]
- CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. (n.d.). Google Patents.
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Study on anti-sulfur dioxide poisoning of palladium-based catalyst for toluene catalytic combustion. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]
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Catalyst poisoning. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
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Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. (n.d.). DCL Inc. Retrieved February 15, 2026, from [Link]
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Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved February 15, 2026, from [Link]
-
Oxygen-doped carbon-supported palladium nanoparticles boost the tandem hydrogenation–acetalization–hydrogenolysis of phenols and diphenyl ethers to cyclohexyl ethers. (2025). PMC. Retrieved February 15, 2026, from [Link]
-
Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxidation of Methane. (2019). MDPI. Retrieved February 15, 2026, from [Link]
-
Catalyst poison. (n.d.). Britannica. Retrieved February 15, 2026, from [Link]
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Catalyst Poisoning Explained Simply. (2025). RevisionDojo. Retrieved February 15, 2026, from [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Redox Solutions. Retrieved February 15, 2026, from [Link]
-
Selective, Nickel-Catalyzed Hydrogenolysis of Aryl Ethers. (2011). Science. Retrieved February 15, 2026, from [Link]
-
Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved February 15, 2026, from [Link]
-
Hydrogenolysis of Ethers. (n.d.). Thieme. Retrieved February 15, 2026, from [Link]
-
Selective, nickel-catalyzed hydrogenolysis of aryl ethers. (2011). PubMed. Retrieved February 15, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved February 15, 2026, from [Link]
-
Catalyst Poisoning. (2025). Pollution → Sustainability Directory. Retrieved February 15, 2026, from [Link]
-
Hydrogenolysis–hydrogenation of aryl ethers: selectivity pattern. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 15, 2026, from [Link]
-
Anti-poisoning of CO and carbonyl species over Pd catalysts during the electrooxidation of ethylene glycol to glycolic acid at elevated current density. (2025). PMC. Retrieved February 15, 2026, from [Link]
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Technical Support Center: A Guide to the Purification of 1-Bromo-3-(2-methoxyethoxy)benzene
Welcome to the technical support center for the purification of 1-Bromo-3-(2-methoxyethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this compound from common process impurities, particularly residual alkyl bromides. We will explore the causality behind experimental choices and provide validated protocols to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question: My primary impurity is a volatile alkyl bromide from the synthesis. Why is my simple distillation failing to provide a clean separation?
Answer: While simple distillation is effective for separating liquids with vastly different boiling points, the separation of 1-Bromo-3-(2-methoxyethoxy)benzene from a lower-boiling alkyl bromide can be challenging due to azeotrope formation or insufficient theoretical plates.
-
Causality: The predicted boiling point of 1-Bromo-3-(2-methoxyethoxy)benzene is approximately 269°C, whereas simple alkyl bromides (e.g., 1-bromobutane, b.p. ~101°C) are much more volatile[1]. However, if your distillation apparatus is inefficient, the separation will be poor. Simple distillation provides only one theoretical plate, which is often inadequate.
-
Solution: Employ fractional distillation under reduced pressure (vacuum distillation) .
-
Vacuum: Reducing the pressure will lower the boiling points of both your product and the impurity, preventing potential thermal degradation of your target compound.
-
Fractionating Column: Using a column packed with inert material (like Raschig rings or Vigreux indentations) dramatically increases the number of theoretical plates, allowing for a much finer separation between components with closer boiling points. A patent on alkyl bromide purification highlights the importance of distillation conditions for achieving high purity[2][3].
-
Question: I'm using flash column chromatography, but my product is co-eluting with an unknown impurity. How can I improve my separation?
Answer: Co-elution is a common problem when the polarity of the product and the impurity are very similar. The solution lies in systematically optimizing your chromatographic conditions.
-
Causality: The effectiveness of chromatographic separation depends on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase (eluent). If both compounds have similar affinities for both phases, they will travel down the column at similar rates.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: This is the most critical factor. Use Thin Layer Chromatography (TLC) to screen various solvent systems. Aim for an Rf value of 0.2-0.4 for your target compound, with maximum separation from the impurity spot[4][5]. A good starting point is a mixture of hexanes and ethyl acetate; systematically vary the ratio to fine-tune the polarity[6].
-
Employ Gradient Elution: Start with a low-polarity mobile phase to elute the non-polar impurities first. Then, gradually increase the polarity of the eluent to release your more polar product. This can significantly improve the separation of compounds with similar polarities[4][6].
-
Reduce Column Loading: Overloading the column leads to broad bands and poor separation. A general rule is to use a ratio of at least 30:1 to 50:1 of silica gel to crude material by weight[4][6].
-
Increase Column Length: A longer column increases the number of theoretical plates, providing more opportunities for separation between closely eluting compounds[5].
-
Question: My purified 1-Bromo-3-(2-methoxyethoxy)benzene is a yellow or brown oil, not colorless. What is causing this discoloration?
Answer: The color likely stems from residual acidic impurities or trace amounts of bromine from the synthesis, or potential degradation of the compound.
-
Causality: Bromination reactions can leave trace amounts of elemental bromine (Br₂) or hydrogen bromide (HBr)[6]. HBr is acidic and can catalyze side reactions or degradation, while Br₂ is intensely colored.
-
Solutions:
-
Aqueous Workup: Before concentrating your crude product for purification, wash the organic layer with a dilute aqueous solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), to quench any residual bromine. Follow this with a wash using a weak base like sodium bicarbonate (NaHCO₃) to neutralize acidic impurities like HBr[7].
-
Activated Carbon Treatment: If the color persists after purification, you can try dissolving the product in a suitable solvent, adding a small amount of activated charcoal, stirring for a short period, and then filtering through a pad of Celite. This can often remove colored impurities.
-
Question: My compound seems to be decomposing on the silica gel column. What is happening and how can I prevent it?
Answer: The ether linkages in your molecule, particularly the methoxyethoxy group, may have some sensitivity to the acidic nature of standard silica gel, leading to cleavage or other degradation pathways.
-
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface which can catalyze the hydrolysis of acid-sensitive functional groups, such as ethers or protecting groups like MOM ethers[5].
-
Preventative Measures:
-
Deactivate the Silica Gel: Prepare a slurry of your silica gel in the mobile phase and add a small amount of a non-nucleophilic base, such as triethylamine (0.5-2% v/v). This neutralizes the most acidic sites on the silica surface[4].
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase. Neutral or basic alumina is often an excellent choice for acid-sensitive compounds[4][5].
-
Minimize Contact Time: Use flash chromatography with a slightly higher flow rate to reduce the residence time of your compound on the column, minimizing the opportunity for degradation[4].
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely alkyl bromide impurities in a typical synthesis of 1-Bromo-3-(2-methoxyethoxy)benzene?
A1: The identity of the impurities is highly dependent on the synthetic route. A common route is the Williamson ether synthesis, reacting 3-bromophenol with 1-bromo-2-methoxyethane. In this case, the most likely alkyl bromide impurity would be unreacted 1-bromo-2-methoxyethane . Other potential impurities could include unreacted 3-bromophenol or over-brominated aromatic byproducts if the starting material was synthesized via electrophilic bromination[7][8].
Q2: Which purification technique is generally best: fractional distillation or column chromatography?
A2: The choice depends on the scale of your reaction and the nature of the impurities.
-
Fractional Distillation is highly effective and economical for larger scales (multi-gram to kilogram), especially when the primary impurities are significantly more volatile (i.e., residual alkyl bromides).
-
Column Chromatography is superior for smaller scales or when impurities have polarities similar to the product (e.g., over-brominated byproducts or isomeric impurities). It offers finer separation based on polarity rather than just boiling point[7]. Often, a combination of techniques, such as a preliminary distillation followed by a final chromatographic polishing step, yields the highest purity product.
Q3: Can I purify 1-Bromo-3-(2-methoxyethoxy)benzene by recrystallization?
A3: Recrystallization is a powerful technique for purifying solids[9][10]. Since 1-Bromo-3-(2-methoxyethoxy)benzene is a liquid at room temperature (as indicated by its boiling point and lack of a reported melting point), direct recrystallization is not feasible. However, if your crude product contains solid impurities, you could potentially purify it by dissolving the mixture in a solvent, cooling to precipitate the solid impurity, and filtering it off. This is less common and generally less effective than distillation or chromatography for this specific compound.
Data Summary & Visualization
To effectively choose a purification strategy, it is crucial to understand the physical properties of the target compound and potential impurities.
| Compound | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | General Solubility |
| 1-Bromo-3-(2-methoxyethoxy)benzene | 231.09[1] | 269.4 ± 20.0[1] | Soluble in common organic solvents (e.g., ether, ethyl acetate, benzene)[11] |
| 1-Bromobutane (Example Impurity) | 137.02 | 101.3 | Soluble in alcohol, ether[11] |
| 3-Bromophenol (Example Precursor) | 173.01 | 236 | Soluble in organic solvents, slightly soluble in water |
| 1-Bromo-2-methoxyethane (Example Impurity) | 138.99 | 108-110 | Soluble in organic solvents |
Decision Workflow for Purification Method Selection
The following diagram provides a logical workflow for selecting the most appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure that can be optimized for your specific needs.
-
TLC Analysis: Using TLC, determine an optimal solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation between your product (aim for Rf ≈ 0.3) and impurities[7].
-
Column Packing:
-
Securely clamp a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into the column, gently tapping the sides to ensure even packing. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed[4].
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a compatible, volatile solvent.
-
Carefully pipette the sample onto the top of the silica bed.
-
Alternatively, for better resolution, perform "dry loading": pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column bed[5].
-
-
Elution:
-
Carefully add the mobile phase to the column. Apply gentle pressure with a pump or inert gas to maintain a steady flow rate (flash chromatography)[4].
-
Collect fractions in an array of test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product[5].
-
Protocol 2: Fractional Vacuum Distillation
This protocol is intended for separating the product from more volatile impurities.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
-
Procedure:
-
Charge the distillation flask with the crude product and a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Begin stirring and slowly reduce the pressure to the desired level.
-
Gently heat the distillation flask using a heating mantle.
-
Observe the temperature at the distillation head. The first fraction to distill will be the lower-boiling impurity. Collect this "forerun" in a separate receiving flask.
-
Once the impurity has been removed, the temperature may drop slightly before rising again to the boiling point of your product at that pressure.
-
Change the receiving flask and collect the main fraction containing your purified 1-Bromo-3-(2-methoxyethoxy)benzene.
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and non-volatile residues.
-
Allow the apparatus to cool completely before carefully re-introducing air to the system.
-
Workflow for Optimizing Column Chromatography
Caption: Systematic workflow for chromatographic purification.
References
- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.
- BenchChem. (2025).
- BenchChem. (2025).
- University of California, Los Angeles.
- BenchChem. (2025). Technical Support Center: Purification of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
- ChemicalBook. 1-bromo-3-(2-methoxyethoxy)benzene.
- Oakwood Chemical. 1-Bromo-3-(2-methoxyethoxy)benzene.
- Fisher Scientific. (1-Bromoethyl)benzene, 97% 25 g.
- Michigan State University.
- Google Patents.
- YouTube.
- Google Patents.
Sources
- 1. 1-bromo-3-(2-methoxyethoxy)benzene | 227305-66-0 [amp.chemicalbook.com]
- 2. KR20100083131A - Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby - Google Patents [patents.google.com]
- 3. US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. (1-Bromoethyl)benzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Validation & Comparative
Technical Guide: FTIR Validation of Aryl Ether Linkages in 1-Bromo-3-(2-methoxyethoxy)benzene
Topic: FTIR Characteristic Peaks of Aryl Ether Linkage in 1-Bromo-3-(2-methoxyethoxy)benzene Content Type: Technical Validation & Comparison Guide
Executive Summary & Application Context
1-Bromo-3-(2-methoxyethoxy)benzene (CAS: 227305-66-0) is a critical intermediate in medicinal chemistry, frequently serving as a "linker" motif in PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery. Its structural core combines a meta-substituted bromobenzene (a handle for cross-coupling) with a short polyethylene glycol (PEG) tail.
For researchers synthesizing or sourcing this compound, Fourier Transform Infrared Spectroscopy (FTIR) is the most efficient method for rapid process validation. Unlike NMR, which requires deuterated solvents and instrument time, FTIR provides an immediate "Go/No-Go" decision by targeting the formation of the aryl ether linkage .
This guide objectively compares the spectral signature of the product against its synthetic precursor (3-Bromophenol ) to establish a self-validating identification protocol.
Comparative Spectral Analysis: Product vs. Precursor
The most robust way to confirm the identity of 1-Bromo-3-(2-methoxyethoxy)benzene is by observing the spectral shift that occurs during its synthesis (Williamson ether synthesis or Mitsunobu reaction).
The "Fingerprint of Transformation"
The reaction converts a phenolic hydroxyl group (Ar-OH) into an aryl-alkyl ether (Ar-O-R).
| Functional Group | Precursor: 3-Bromophenol | Target: 1-Bromo-3-(2-methoxyethoxy)benzene | Status |
| O-H Stretch | Broad, strong (3200–3550 cm⁻¹) | ABSENT | Primary Validation |
| Ar-O-C Stretch | ~1220–1240 cm⁻¹ (Phenolic C-O) | ~1245–1265 cm⁻¹ (Aryl Ether) | Shift Observed |
| Aliphatic C-O-C | Absent | ~1100–1140 cm⁻¹ (Strong) | New Signal |
| Aliphatic C-H | Absent (or weak impurity) | 2850–2950 cm⁻¹ (Medium) | New Signal |
| Ring Substitution | Meta-substituted (690, 780 cm⁻¹) | Meta-substituted (690, 780 cm⁻¹) | Conserved |
Detailed Peak Assignment
The target molecule contains two distinct ether types. Resolving these is critical for purity assessment.
A. The Aryl Ether Linkage (Ar-O-CH₂-)
-
Position: 1245–1265 cm⁻¹
-
Nature: Asymmetric stretching vibration.
-
Mechanistic Insight: The conjugation of the oxygen lone pair with the aromatic ring increases the bond order of the Ar-O bond, shifting it to a higher wavenumber than a purely aliphatic ether. This peak is typically the strongest in the spectrum after the aliphatic ether bands.
B. The Aliphatic Ether Chain (-CH₂-O-CH₂- / -O-CH₃)
-
Position: 1050–1150 cm⁻¹ (often a doublet or broad peak around 1120 cm⁻¹)
-
Nature: C-O-C asymmetric stretch.
-
Differentiation: This band confirms the presence of the "2-methoxyethoxy" tail. If this band is weak relative to the Ar-O band, it may indicate cleavage or incomplete installation of the PEG chain.
Visualizing the Validation Logic
The following diagram illustrates the decision logic for validating the aryl ether linkage, distinguishing the product from starting materials and potential byproducts.
Figure 1: Step-by-step spectral decision tree for validating the conversion of phenol to aryl ether.
Experimental Protocol: ATR-FTIR Acquisition
To ensure reproducible data, follow this "self-validating" protocol. This method minimizes sampling error, which is common with viscous aryl ethers.
Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.
-
Resolution: 4 cm⁻¹.
-
Scans: 16–32 scans.
Step-by-Step Methodology
-
Background Correction:
-
Clean the crystal with isopropanol. Ensure it is dry.
-
Collect a background air spectrum. Why: To remove atmospheric CO₂ (2350 cm⁻¹) and H₂O peaks that can obscure the O-H region.
-
-
Sample Application:
-
Place 1 drop (approx. 10–20 mg) of the liquid 1-Bromo-3-(2-methoxyethoxy)benzene onto the center of the crystal.
-
Note: This compound is typically a viscous oil. Ensure full contact with the crystal surface.
-
-
Acquisition:
-
Apply the pressure tower (if available) to ensure uniform thickness, though liquids usually self-level.
-
Acquire the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.
-
-
Data Processing (The "Self-Check"):
-
Baseline Check: Ensure the baseline at 2000–2200 cm⁻¹ is flat (no absorbance).
-
Intensity Check: The strongest peaks (1250 cm⁻¹ region) should have roughly 60–80% absorbance (or 20–40% Transmittance). If peaks are "flat-topped," the detector is saturated—reduce sample amount.
-
Performance Comparison: FTIR vs. Alternatives
While FTIR is the focus, understanding its position relative to other analytical techniques helps in experimental design.
| Feature | FTIR (This Protocol) | 1H NMR | HPLC-UV |
| Speed | < 2 Minutes | 15–30 Minutes | 10–40 Minutes |
| Sample Prep | None (Neat liquid) | Deuterated Solvent | Dilution Required |
| Specificity | High for Functional Groups (Ether vs. Alcohol) | High for Structure (H count) | High for Purity % |
| Limit of Detection | ~1–5% Impurity | ~0.1% Impurity | ~0.01% Impurity |
| Best Use Case | Real-time Reaction Monitoring | Final Structural Confirmation | Purity Quantification |
Synthesis & Pathway Visualization
Understanding the chemical origin of the peaks aids in troubleshooting.
Figure 2: Chemical pathway showing the origin of the spectral shift.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on IR peak assignment rules for aryl ethers).
-
NIST Chemistry WebBook. (n.d.). Infrared Spectrum of Anisole (Methoxybenzene). National Institute of Standards and Technology.[1] Retrieved from [Link] (Used as the reference standard for the Ar-O-C shift).
-
Chemistry LibreTexts. (2024). Spectroscopy of Ethers. Retrieved from [Link]
Sources
A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3-(2-methoxyethoxy)phenyl bromide
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(2-methoxyethoxy)phenyl bromide. Designed for researchers in analytical chemistry, medicinal chemistry, and drug development, this document elucidates the primary fragmentation pathways by comparing them with the known fragmentation of structurally related molecules. The objective is to provide a robust framework for the structural identification and characterization of this and similar compounds using mass spectrometry.
Introduction and Analytical Rationale
3-(2-methoxyethoxy)phenyl bromide is a substituted aromatic compound featuring a bromo substituent and an ether-linked side chain. Such structures are common intermediates in organic synthesis, particularly in the development of pharmaceutical agents and materials science. Accurate structural verification is paramount, and mass spectrometry (MS), especially when coupled with gas chromatography (GC-MS), is a cornerstone technique for this purpose.[1]
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, resulting in extensive and reproducible fragmentation.[2][3] The resulting mass spectrum is a "fingerprint" that not only reveals the molecular weight but also provides critical structural information based on the fragmentation pattern.[4] This guide will dissect the predicted fragmentation of the title compound by applying fundamental principles of gas-phase ion chemistry, including alpha-cleavage, inductive cleavage, and rearrangements.[2][5]
To provide a comprehensive understanding, we will compare its fragmentation behavior to two simpler, structurally relevant analogs: bromoanisole (highlighting the bromo-aryl-ether core) and (2-methoxyethyl)benzene (highlighting the side-chain fragmentation without the bromine's influence).
Experimental and Analytical Workflow
A standard GC-MS analysis using electron ionization is the chosen methodology for characterizing compounds of this nature. The workflow is designed to ensure separation from impurities, followed by reproducible ionization and fragmentation for structural elucidation.
Standard Operating Protocol: GC-EI-MS Analysis
-
Sample Preparation: A dilute solution of the analyte (100 µg/mL) is prepared in a volatile solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Separation:
-
Injector: Splitless mode at 250°C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C held for 2 minutes, followed by a ramp of 15°C/min to 280°C, held for 5 minutes.
-
-
Mass Spectrometry (MS) Detection:
-
Ion Source: Electron Ionization (EI) at a standard energy of 70 eV.[1]
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole analyzer scanning a mass range of m/z 40-450.
-
Data Acquisition: Full scan mode.
-
Workflow Visualization
Caption: Standard workflow for GC-EI-MS analysis.
Predicted Fragmentation Pattern of 3-(2-methoxyethoxy)phenyl bromide
The molecular formula of the target compound is C₉H₁₁BrO₂. Its monoisotopic mass is 230.00 Da. The presence of a bromine atom dictates a characteristic isotopic pattern for all bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da (⁷⁹Br and ⁸¹Br).[6]
Molecular Ion and Primary Fragmentation
The molecular ion ([M]⁺•) is expected to be observed at m/z 230/232 . Aromatic compounds typically yield a prominent molecular ion peak due to the stability of the benzene ring.[4][7] The primary fragmentation events are driven by the cleavage of bonds adjacent to the ether oxygen atoms (α-cleavage) and within the side chain.
Major Fragmentation Pathways
The fragmentation cascade is initiated from the molecular ion. The key pathways are detailed below and visualized in the subsequent diagram.
-
Benzylic-type Cleavage (Pathway A): The most favorable initial fragmentation for many aryl ethers involves cleavage of the bond beta to the aromatic ring.[7] This results in the loss of a methoxyethyl radical (•CH₂CH₂OCH₃) to form the bromophenoxy cation.
-
[M]⁺• → [C₆H₄BrO]⁺ + •C₃H₇O
-
This yields a prominent ion at m/z 171/173 .
-
-
Alpha-Cleavage at the Ethoxy Bridge (Pathway B): Cleavage of the C-C bond within the ethoxy moiety is another common pathway for ethers.
-
[M]⁺• → [C₈H₈BrO]⁺ + •CH₂OCH₃
-
This pathway leads to the formation of a resonance-stabilized ion at m/z 200/202 .
-
-
Formation of the Methoxyethoxy Cation (Pathway C): Cleavage of the aryl C-O bond results in the formation of a stable methoxyethoxy oxonium ion.
-
[M]⁺• → [C₃H₇O₂]⁺ + •C₆H₄Br
-
This generates a significant fragment at m/z 75 .
-
-
Secondary Fragmentations:
-
The bromophenoxy ion (m/z 171/173 ) can subsequently lose carbon monoxide (CO) to form a bromocyclopentadienyl cation at m/z 143/145 .
-
The ion at m/z 75 can lose formaldehyde (CH₂O) to produce an ethyl cation at m/z 45 .
-
Fragmentation Pathway Diagram
Caption: Predicted EI fragmentation pathways for 3-(2-methoxyethoxy)phenyl bromide.
Summary of Predicted Fragment Ions
| m/z (Predicted) | Ion Formula | Proposed Structure / Fragmentation Pathway | Relative Abundance (Predicted) |
| 230/232 | [C₉H₁₁BrO₂]⁺• | Molecular Ion ([M]⁺•) | Moderate |
| 200/202 | [C₈H₈BrO]⁺ | [M - •CH₃O]⁺ via α-cleavage | Low |
| 171/173 | [C₆H₄BrO]⁺ | [M - •C₃H₇O]⁺ via benzylic-type cleavage (Pathway A) | High |
| 143/145 | [C₅H₄Br]⁺ | [m/z 171/173 - CO]⁺ | Moderate |
| 92 | [C₆H₄O]⁺• | Loss of Br from m/z 171 (less likely) or rearrangement | Low |
| 75 | [C₃H₇O₂]⁺ | Methoxyethoxy cation (Pathway C) | High |
| 45 | [C₂H₅O]⁺ | [m/z 75 - CH₂O]⁺ | Moderate |
Comparative Fragmentation Analysis
To validate and contextualize the predicted fragmentation, we compare it against simpler molecules.
Comparator 1: Bromoanisole (C₇H₇BrO)
Bromoanisole shares the bromo-phenyl-ether core. Its fragmentation is dominated by two main pathways:
-
Loss of a methyl radical (•CH₃): The primary fragmentation is the loss of the methyl group to form the [C₆H₄BrO]⁺ ion at m/z 171/173 . This is the same key fragment predicted for our target molecule (Pathway A).
-
Loss of formaldehyde (CH₂O): A rearrangement followed by the loss of CH₂O from the molecular ion gives the bromobenzene radical cation [C₆H₅Br]⁺• at m/z 156/158 .
Insight: The high abundance of m/z 171/173 in the predicted spectrum of 3-(2-methoxyethoxy)phenyl bromide is strongly supported by the fragmentation of bromoanisole. This confirms that cleavage of the bond beta to the ring is a highly favored process for this structural motif.
Comparator 2: (2-Methoxyethyl)benzene (C₉H₁₂O)
This compound has a similar side chain attached directly to the benzene ring. Its NIST library spectrum shows dominant peaks corresponding to:
-
Benzylic cleavage: The base peak is at m/z 91 , corresponding to the tropylium ion ([C₇H₇]⁺), formed by cleavage of the bond beta to the ring.
-
Side-chain fragmentation: A prominent peak at m/z 45 ([C₂H₅O]⁺) is observed, resulting from the cleavage of the benzylic C-C bond to form a stable oxonium ion.[8]
Insight: The presence of a strong m/z 45 peak in the (2-methoxyethyl)benzene spectrum lends credence to the predicted formation of the m/z 75 and subsequent m/z 45 ions for our target molecule. It demonstrates the inherent stability of these small oxygen-containing cations derived from the side chain.
Comparative Data Summary
| Key Fragment (m/z) | 3-(2-methoxyethoxy)phenyl bromide (Predicted) | Bromoanisole (Observed) | (2-Methoxyethyl)benzene (Observed) | Rationale for Similarity/Difference |
| [M]⁺• | 230/232 | 186/188 | 136 | Molecular ion is present in all, characteristic of aromatic systems. |
| 171/173 | High | High | N/A | Diagnostic ion for the bromophenoxy moiety, formed by loss of the side chain. |
| 91/92 | Low | Low | High (m/z 91) | The tropylium ion (m/z 91) is dominant when the side chain is alkyl but less favored in aryl ethers. |
| 75 | High | N/A | N/A | Diagnostic for the methoxyethoxy group cleaved from the aryl ring. |
| 45 | Moderate | N/A | High | Stable oxonium ion fragment characteristic of the methoxyethyl moiety. |
Conclusion
The electron ionization mass spectrum of 3-(2-methoxyethoxy)phenyl bromide is predicted to be rich in structural information. The key diagnostic ions that confirm its structure are:
-
The molecular ion pair at m/z 230/232 , confirming the elemental composition including one bromine atom.
-
The base peak at m/z 171/173 , which is highly characteristic of the bromophenoxy core, resulting from the favorable cleavage of the bond beta to the aromatic ring.
-
A significant ion at m/z 75 , corresponding to the intact methoxyethoxy side chain, confirming the connectivity of the ether linkage.
By comparing these predicted fragments with the known spectra of bromoanisole and (2-methoxyethyl)benzene, we can confidently assign the major peaks and build a reliable method for the identification of this compound and its related analogs in complex mixtures. This guide serves as a foundational reference for researchers utilizing mass spectrometry for the structural elucidation of novel synthetic molecules.
References
-
AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Available at: [Link]
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Chema Zam. (2022). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube. Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
-
Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). C3H8O CH3OCH2CH3 mass spectrum of methoxyethane. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
-
Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium. Available at: [Link]
-
NIST. (n.d.). Benzene, (2-methoxyethyl)-. NIST WebBook. Available at: [Link]
-
MassBank. (2020). msbnk-lcsb-lu041556. Available at: [Link]
-
ChemRxiv. (n.d.). Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. Available at: [Link]
-
Chemistry LibreTexts. (2022). 6.2: Fragmentation. Available at: [Link]
-
The Wheelock Laboratory. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theo. Metabolomics. Available at: [Link]
-
University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Available at: [Link]
-
Journal of Agricultural and Food Chemistry. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Available at: [Link]
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A Senior Application Scientist's Guide to Purity Analysis of 1-Bromo-3-(2-methoxyethoxy)benzene: HPLC vs. GC
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 1-Bromo-3-(2-methoxyethoxy)benzene, a key intermediate in pharmaceutical and materials science. We will delve into a robust High-Performance Liquid Chromatography (HPLC) method, contrasting its performance with a viable Gas Chromatography (GC) alternative. The focus is on the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
The Analytical Challenge: Why Purity Matters
1-Bromo-3-(2-methoxyethoxy)benzene possesses a unique combination of a brominated aromatic ring and an ether linkage. This structure makes it susceptible to specific process-related impurities, such as positional isomers (e.g., 1-Bromo-2- or 1-Bromo-4- isomers), precursors, or degradation products. Accurate purity assessment is critical as even trace impurities can significantly impact the yield, safety, and efficacy of the final product. The primary analytical challenge lies in achieving adequate resolution between the main component and these structurally similar impurities.
Primary Technique: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for the analysis of moderately polar to non-polar small molecules like our target analyte. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
-
Column: A C18 (octadecylsilane) column is the recommended stationary phase. The non-polar nature of the C18 alkyl chains provides strong hydrophobic interactions with the benzene ring of the analyte, leading to effective retention and separation from more polar or less retained impurities.
-
Mobile Phase: A gradient elution using Acetonitrile (ACN) and water is proposed. Acetonitrile is an excellent organic modifier that disrupts the pi-pi interactions between the analyte's phenyl ring and any potential phenyl-based stationary phases, sharpening the peak shape[1]. A gradient, starting with a higher water percentage and increasing the ACN concentration over time, allows for the elution of a wide range of impurities with varying polarities.
-
Detection: UV detection at approximately 254 nm is optimal. The benzene ring in the molecule is a strong chromophore, providing excellent sensitivity at this wavelength, which is a common output for mercury lamps in UV detectors[2].
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C provide a balance between analysis time, resolution, and system pressure.
Comparative Technique: Gas Chromatography (GC)
For volatile and thermally stable compounds, Gas Chromatography with a Flame Ionization Detector (GC-FID) presents a powerful alternative.
-
Principle: GC separates compounds based on their boiling points and interaction with the stationary phase in a gaseous mobile phase. Given that 1-Bromo-3-(2-methoxyethoxy)benzene is a substituted benzene derivative, it is expected to have sufficient volatility for GC analysis[3][4].
-
Column: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is suitable. This phase provides a good balance of dispersive and dipole-dipole interactions to resolve aromatic isomers.
-
Detector: A Flame Ionization Detector (FID) is ideal for organic compounds. It offers high sensitivity, a wide linear range, and robustness, making it excellent for purity analysis where the main component is in high concentration and impurities are at trace levels[5].
-
Injection: A split injection is used to avoid overloading the column with the highly concentrated main peak, ensuring sharp peaks and good resolution of minor impurities[5].
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC depends on the specific requirements of the analysis, including the nature of expected impurities, required sensitivity, and available instrumentation.
| Parameter | Proposed HPLC Method | Alternative GC Method | Rationale for Comparison |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gas mobile phase and a liquid/solid stationary phase. | Fundamental difference in separation mechanism. |
| Typical Column | C18, 5 µm, 4.6 x 250 mm | (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm | C18 separates based on hydrophobicity; Phenyl-based GC columns separate on polarity and boiling point. |
| Mobile Phase | Acetonitrile/Water Gradient | Inert Gas (Helium or Nitrogen) | HPLC offers more flexibility in tuning selectivity via mobile phase composition[1]. |
| Detector | UV-Vis (254 nm) | Flame Ionization Detector (FID) | UV detection is selective for chromophoric compounds. FID is a universal detector for combustible organic compounds. |
| Sample Volatility | Not required | Required | HPLC is superior for non-volatile or thermally labile impurities. |
| Typical Run Time | 15-25 minutes | 10-20 minutes | GC can often provide faster analysis times for volatile compounds. |
| Sensitivity (LOD/LOQ) | Typically in the low ng range. | Typically in the low pg range. | GC-FID generally offers higher sensitivity for suitable analytes. |
| Resolution | Excellent for a wide range of polarities. | Excellent for volatile isomers with different boiling points. | GC often provides superior resolution for positional isomers of aromatic compounds[6]. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity analysis process.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical comparison of HPLC and GC methods.
Detailed Experimental Protocol: HPLC Method
This protocol provides a starting point for the method development and validation for purity analysis.
A. Materials and Reagents
-
1-Bromo-3-(2-methoxyethoxy)benzene reference standard and sample
-
Acetonitrile (HPLC grade or higher)
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm, PTFE or nylon)
B. Instrumentation
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Analytical column: C18, 5 µm particle size, 4.6 mm I.D. x 250 mm length.
C. Chromatographic Conditions
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
D. Sample Preparation
-
Standard Preparation: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of approximately 100 µg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
E. System Suitability Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if:
-
The relative standard deviation (RSD) of the peak area is ≤ 2.0%.
-
The tailing factor is between 0.8 and 1.5.
-
The theoretical plate count is ≥ 2000.
F. Data Analysis Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: Ensuring Trustworthiness
To ensure the reliability of the proposed HPLC method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[7][8][9]. Key validation parameters include:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value by recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
Both HPLC and GC are powerful techniques for the purity analysis of 1-Bromo-3-(2-methoxyethoxy)benzene. The proposed RP-HPLC method offers excellent versatility for separating a wide range of potential impurities and is the recommended primary technique. However, for analyses focused on volatile isomers or requiring higher sensitivity, GC-FID is a superior alternative. The final choice of method should be based on a thorough understanding of the sample's impurity profile and the specific analytical requirements. The detailed protocol and validation framework provided herein establish a solid foundation for developing a reliable, accurate, and robust quality control method.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
SIELC Technologies. (2018). Separation of 1-Bromo-3-methoxybenzene on Newcrom R1 HPLC column. [Link]
-
Alexander, R., Cumbers, K. M., & Kagi, R. I. (1983). Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System. International Journal of Environmental Analytical Chemistry, 12(3-4), 161-167. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
Das, A. K., et al. (2011). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Journal of the Indian Chemical Society, 88(10), 1625-1630. [Link]
-
David, V., et al. (2010). Retention Behaviour of Aromatic Hydrocarbons in Reversed-Phase HPLC Based on Phenyl-Silica Stationary Phase. Revue Roumaine de Chimie, 55(7), 405-410. [Link]
-
Agilent Technologies. (2016). Chemical Purity Analysis. [Link]
-
NIST. Benzene, 1-bromo-3-methoxy-. NIST Chemistry WebBook. [Link]
-
NIST. Gas Chromatography data for Benzene, 1-bromo-3-methoxy-. NIST Chemistry WebBook. [Link]
-
Chem LibreTexts. (2014). Bromobenzene. [Link]
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The Significance of Retention Time in Isomer Differentiation
A Comprehensive Guide to the GC-MS Analysis of 1-Bromo-3-(2-methoxyethoxy)benzene and Its Isomers
For researchers and professionals in drug development and analytical chemistry, the precise identification and differentiation of isomeric compounds are paramount. This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) behavior of 1-Bromo-3-(2-methoxyethoxy)benzene, a substituted aromatic compound. By understanding the principles that govern its retention time and mass spectral fragmentation, scientists can develop robust analytical methods for its quantification and differentiation from structural isomers.
In gas chromatography, the retention time (RT) is the time it takes for a specific compound to travel through the GC column to the detector.[1] While the absolute retention time can vary between instruments and methods, the relative elution order of a set of compounds under specific conditions is a highly reproducible characteristic.[1] For positional isomers, such as the bromo and methoxyethoxy substituted benzenes, subtle differences in their physical properties, primarily boiling point and polarity, can be exploited to achieve chromatographic separation.
Generally, for non-polar GC columns, compounds elute in order of increasing boiling point. Minor structural variations between isomers can lead to differences in intermolecular forces, which in turn affect their boiling points and, consequently, their retention times.
Strategic Approach to Isomer Analysis: A Comparative Framework
A definitive analysis of 1-Bromo-3-(2-methoxyethoxy)benzene necessitates a comparative approach that includes its potential positional isomers: 1-Bromo-2-(2-methoxyethoxy)benzene and 1-Bromo-4-(2-methoxyethoxy)benzene. The analytical strategy hinges on a high-resolution gas chromatographic separation coupled with mass spectrometric detection to confirm the identity of each eluting peak.
Predicted Elution Order
While specific retention times are method-dependent, a predicted elution order can be postulated based on the general principles of chromatography. The substitution pattern on the benzene ring influences the molecule's dipole moment and boiling point. Typically, para-substituted isomers are more symmetrical, which can lead to a higher melting point but not necessarily a lower boiling point compared to their ortho and meta counterparts. The elution order on a standard non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is primarily driven by boiling point.
Experimental Protocol for GC-MS Analysis
To ensure the reliable determination of the retention time and unambiguous identification of 1-Bromo-3-(2-methoxyethoxy)benzene and its isomers, the following detailed experimental protocol is recommended. This protocol is designed as a self-validating system, where the results can be consistently reproduced.
Sample Preparation
-
Standard Solution Preparation : Prepare individual standard solutions of 1-Bromo-3-(2-methoxyethoxy)benzene and its isomers (if available) in a high-purity solvent such as ethyl acetate or dichloromethane at a concentration of approximately 100 µg/mL.
-
Mixed Isomer Standard : Prepare a mixed standard solution containing all isomers at the same concentration to evaluate the chromatographic separation.
-
Sample Matrix : For experimental samples, perform a suitable extraction and cleanup procedure to minimize matrix interference.[2]
GC-MS Instrumentation and Parameters
-
Gas Chromatograph : An Agilent 7890B GC system or equivalent.[2]
-
Mass Spectrometer : An Agilent 5977B GC/MSD or equivalent single quadrupole or triple quadrupole mass spectrometer.[2]
-
GC Column : A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of halogenated aromatic compounds.[2]
-
Injector : Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.
-
Injector Temperature : 250 °C
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature : 280 °C
-
Ion Source Temperature : 230 °C
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Full Scan (m/z 50-450) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
Data Presentation and Visualization
Comparative Data Summary
The following table summarizes the key molecular properties and expected GC-MS data for 1-Bromo-3-(2-methoxyethoxy)benzene and its positional isomers. The retention index is a more transferable value than retention time as it normalizes for some of the variations between different GC systems.[1]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Elution Order | Key Mass Spectral Fragments (m/z) |
| 1-Bromo-2-(2-methoxyethoxy)benzene | C₉H₁₁BrO₂ | 231.09 | 1 or 2 | M+, [M-CH₂CH₂OCH₃]+, [M-OCH₂CH₂OCH₃]+ |
| 1-Bromo-3-(2-methoxyethoxy)benzene | C₉H₁₁BrO₂ | 231.09 | 1 or 2 | M+, [M-CH₂CH₂OCH₃]+, [M-OCH₂CH₂OCH₃]+ |
| 1-Bromo-4-(2-methoxyethoxy)benzene | C₉H₁₁BrO₂ | 231.09 | 3 | M+, [M-CH₂CH₂OCH₃]+, [M-OCH₂CH₂OCH₃]+ |
Note: The exact elution order of the ortho and meta isomers can be very close and may require optimization of the temperature program for complete resolution. The para isomer is often the last to elute due to its higher boiling point.
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of 1-Bromo-3-(2-methoxyethoxy)benzene and its isomers.
Logical Relationship Diagram
Caption: Logical relationship between molecular structure and GC-MS based identification of isomers.
Trustworthiness Through Self-Validating Systems
The robustness of this analytical approach lies in the combination of two orthogonal data points for each analyte: its retention time and its mass spectrum. The chromatographic separation provides evidence for the presence of distinct isomers, while the mass spectrum confirms their elemental composition and provides structural clues through fragmentation patterns. The use of authentic reference standards for each isomer is crucial for the unequivocal assignment of each chromatographic peak.
Conclusion
While a specific retention time for 1-Bromo-3-(2-methoxyethoxy)benzene is dependent on the analytical method, this guide provides a comprehensive framework for its determination and differentiation from its positional isomers. By understanding the interplay between molecular structure, physicochemical properties, and chromatographic behavior, researchers can develop and validate robust GC-MS methods for the accurate analysis of this and other substituted aromatic compounds. The presented experimental protocol and data interpretation strategy serve as a valuable resource for scientists engaged in drug development and chemical analysis.
References
-
Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913–2919. Available at: [Link]
-
NIST. (n.d.). Benzene, 1-bromo-3-methoxy-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-2-methoxy-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
The Bumbling Biochemist. (2025, July 1). Retention Indexes. Retrieved February 15, 2026, from [Link]
- Zlatkis, A., & Pretorius, V. (Eds.). (1971).
- McMaster, M. C. (2008). GC/MS: A Practical User's Guide. John Wiley & Sons.
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
- Tissot, A., & Welton, T. (2020). Polarity of ionic liquids: A review. Chemical Reviews, 120(1), 205-282.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
